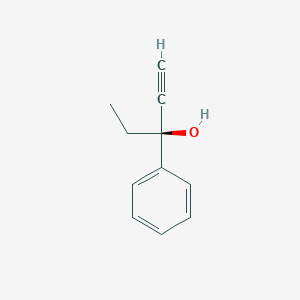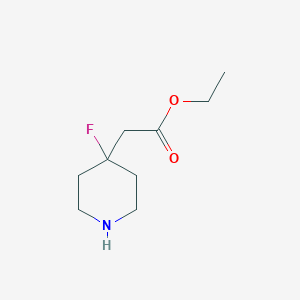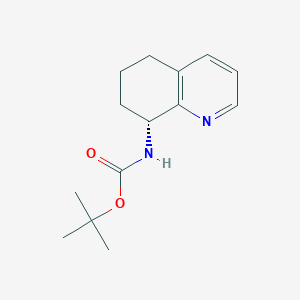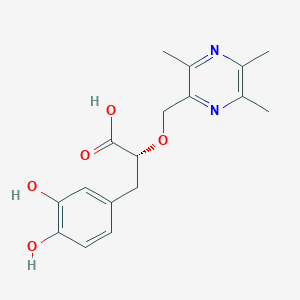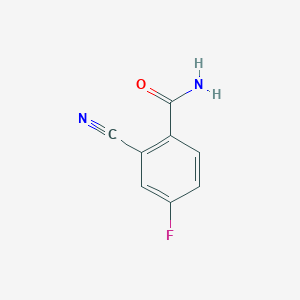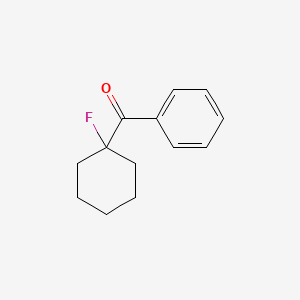
(1-Fluorocyclohexyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Fluorocyclohexyl)(phenyl)methanone is an organic compound with the molecular formula C13H15FO It belongs to the class of cyclohexyl phenyl methanones, which are characterized by a cyclohexyl group attached to a phenyl methanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclohexyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Fries rearrangement of p-fluorophenyl cyclohexanecarboxylate with aluminum chloride at temperatures ranging from 150°C to 180°C for about 20 minutes . This method yields the desired product with a melting point of approximately 61.5°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fries rearrangement method. The reaction conditions are optimized to ensure high yield and purity of the product. The use of aluminum chloride as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Fluorocyclohexyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and anilines.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols and anilines.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Fluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (1-Fluorocyclohexyl)(phenyl)methanone involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with different biological molecules. Its fluorine atom enhances its reactivity and stability, making it a potent compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(phenyl)methanone: Lacks the fluorine atom, resulting in different reactivity and properties.
Cyclohexyl(2-hydroxyphenyl)methanone: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanone:
Uniqueness: (1-Fluorocyclohexyl)(phenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71057-11-9 |
|---|---|
Molekularformel |
C13H15FO |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
(1-fluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H15FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
TVBPLLGHEVBNHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


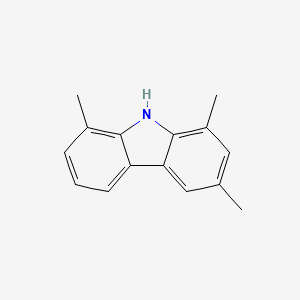
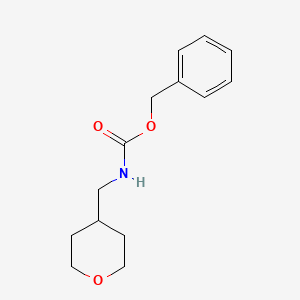
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
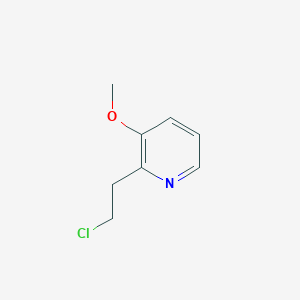
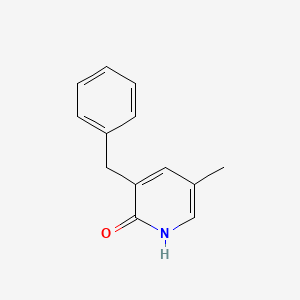
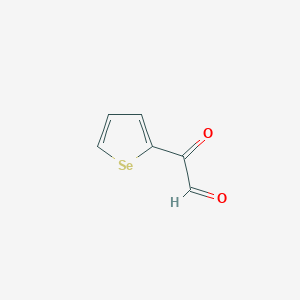
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
